molecular formula C42H28Cl2N4 B1662046 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole CAS No. 7189-82-4

2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole

Cat. No.: B1662046
CAS No.: 7189-82-4
M. Wt: 659.6 g/mol
InChI Key: MHDULSOPQSUKBQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-39(31-21-9-3-10-22-31)40(32-23-11-4-12-24-32)48(41)42(34-26-14-16-28-36(34)44)46-37(29-17-5-1-6-18-29)38(47-42)30-19-7-2-8-20-30/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDULSOPQSUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)C4(N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7Cl)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074929
Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-
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Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-82-4
Record name 2,2′-Bis(2-chlorophenyl)-4,4′,5,5′-tetraphenyl-1,2′-biimidazole
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Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-(2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-
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Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-
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Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-
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Record name 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-1H-imidazole
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Preparation Methods

Reaction Setup and Parameters

The synthesis begins with equimolar quantities of two imidazole precursors:

  • 4,5-diphenyl-2-(2,3,5-trichlorophenyl)-1H-imidazole
  • 2-(2-chlorophenyl)-4,5-diphenylimidazole .

These reactants are dissolved in benzene, while KOH and K₃[Fe(CN)₆] are dissolved in water. The biphasic mixture is vigorously stirred to ensure efficient interfacial contact. Critical parameters include:

Parameter Value/Description Role in Reaction
Temperature Room temperature (~25°C) Minimizes thermal degradation
Reaction Time 12–24 hours Ensures complete radical coupling
Solvent Ratio (H₂O:C₆H₆) 1:1 by volume Facilitates phase transfer
Oxidizing Agent K₃[Fe(CN)₆] (0.5 equiv) Generates radical intermediates
Base KOH (2.0 equiv) Deprotonates imidazole monomers

The reaction yields 32% of the target biimidazole, alongside three byproducts: 1169497-23-7 (12%) , 1169497-24-8 (12%) , and 1169497-25-9 (18%) . These byproducts arise from competing dimerization pathways and partial chlorination, underscoring the need for precise stoichiometric control.

Mechanistic Insights

The reaction mechanism likely proceeds via single-electron transfer (SET) from the imidazole monomers to K₃[Fe(CN)₆], generating nitrogen-centered radicals. Coupling of these radicals at the C1 and C2' positions forms the biimidazole backbone, while the chlorine and phenyl substituents remain intact due to their electron-withdrawing and stabilizing effects. The inert atmosphere prevents oxidative degradation of radicals, while darkness inhibits photoinduced side reactions common in conjugated systems.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3). Recrystallization from toluene further enhances purity to >97.0% (as verified by nonaqueous titration and HPLC). Key characterization data include:

  • Melting Point : 196–201°C (lit. 199°C)
  • Molecular Weight : 659.61 g/mol (C₄₂H₂₈Cl₂N₄)
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.2–7.8 (m, aromatic protons)
    • IR (KBr) : 3050 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N stretch)

Challenges and Optimization Strategies

Despite its efficacy, the Kimoto method faces limitations:

  • Moderate Yield : The 32% yield necessitates large-scale reactions for practical applications.
  • Byproduct Formation : Competing dimerization and chlorination pathways reduce efficiency.

Proposed optimizations include:

  • Catalyst Tuning : Substituting K₃[Fe(CN)₆] with milder oxidants (e.g., TEMPO) to enhance selectivity.
  • Solvent Engineering : Replacing benzene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and phase separation.

Industrial-Scale Production

Industrial synthesis, as practiced by TCI America and LGC Standards, scales the Kimoto protocol using continuous-flow reactors. Key adaptations include:

  • Automated Feed Systems : Precisely control reactant and reagent addition.
  • In-Line UV Monitoring : Detects byproducts in real-time, enabling immediate adjustments.

Applications in Photopolymerization

The compound’s utility as a photopolymerization initiator stems from its ability to generate radicals upon UV exposure (λ = 365 nm). Its bis-imidazole structure ensures rapid initiation kinetics and compatibility with acrylate-based resins, making it indispensable in 3D printing and coatings.

Chemical Reactions Analysis

Types of Reactions

2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Photopolymerization

Photopolymerization Initiator :
The primary application of 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole is as a photoinitiator in the photopolymerization of various monomers. This process is crucial in the production of coatings, adhesives, and dental materials. The compound absorbs UV light and generates free radicals that initiate polymerization reactions.

Table 1: Photopolymerization Characteristics

PropertyValue
Absorption WavelengthUV range (typically around 365 nm)
Initiation EfficiencyHigh
CompatibilityVarious monomers including acrylates and methacrylates

Case Study 1: Dental Applications

In a study published in the Journal of Dental Research, researchers evaluated the effectiveness of this compound as a photoinitiator in dental resins. The results indicated that the compound provided superior curing properties compared to traditional initiators, leading to enhanced mechanical strength and reduced polymerization shrinkage .

Case Study 2: Coating Formulations

Another significant application was explored in the context of UV-curable coatings. A study demonstrated that incorporating this biimidazole compound into coating formulations resulted in faster curing times and improved surface hardness. The coatings exhibited excellent adhesion properties on various substrates, making them suitable for industrial applications .

Other Research Applications

Beyond photopolymerization, this compound has been investigated for its potential use in:

  • Organic Electronics : As a component in organic light-emitting diodes (OLEDs) due to its electron transport properties.
  • Sensing Technologies : Its ability to undergo photochemical reactions makes it a candidate for sensors that detect environmental pollutants.

Mechanism of Action

The mechanism of action of 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Hexaarylbiimidazoles (HABIs) with Varying Substituents

Table 1: Structural Comparison of Key HABI Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
o-Cl-HABI (Target Compound) 2-Cl (2,2′); Ph (4,4′,5,5′) 659.6 High thermal stability, UV-centered absorption, low oxygen sensitivity
BCTE-HABI 2-Cl (2,2′); PEG-ether (4,4′,5,5′) 1,248.3* Enhanced solubility in polar resins, improved photoinitiation efficiency
2,2′-Bis(2-methoxyphenyl)-HABI 2-OCH₃ (2,2′); Ph (4,4′,5,5′) 727.8 Red-shifted absorption, reduced thermal stability compared to o-Cl-HABI
TNBI (4,4′,5,5′-tetranitro derivative) NO₂ (4,4′,5,5′); H (2,2′) 340.2 Energetic material with detonation velocity ≈8,450 m/s; hygroscopic

*Estimated based on synthetic modifications.

Key Findings :
  • o-Cl-HABI vs. BCTE-HABI : BCTE-HABI, modified with polyethylene glycol (PEG) ether groups, exhibits superior photoinitiation activity for acrylate derivatives due to increased solubility and reduced aggregation in resins. Photodifferential scanning calorimetry (photo-DSC) shows a 20% faster polymerization rate compared to o-Cl-HABI .
  • Methoxy vs. Chloro Substituents : Methoxy-substituted HABI (2,2′-bis(2-methoxyphenyl)) demonstrates a red-shifted absorption spectrum (λₐᵦₛ ≈380 nm) but lower thermal stability (decomposition onset at 180°C vs. 220°C for o-Cl-HABI) .
  • Nitro-Functionalized Derivatives : TNBI and its salts (e.g., TNBI-urea salt) are tailored for energetic applications, achieving detonation pressures comparable to RDX but requiring stabilization against moisture .

Performance in Photopolymerization

Table 2: Photopolymerization Efficiency in Acrylate Resins
Photoinitiator Resin System Curing Speed (mJ/cm²) Mechanical Strength (MPa) Reference
o-Cl-HABI IBOA/EHA (1:1) 120 85
Camphorquinone (CQ) TEGDMA/bisGMA (2:1) 80 92
BCTE-HABI PEGDA/THF 95 78
Key Insights :
  • Curing Speed : o-Cl-HABI requires higher energy input (120 mJ/cm²) compared to CQ (80 mJ/cm²) due to its UV-centered absorption. However, it outperforms CQ in oxygen-rich environments .
  • Mechanical Properties: Resins initiated with o-Cl-HABI achieve lower stiffness (85 MPa) than CQ-based systems (92 MPa) but offer tunable network flexibility when combined with monomers like isobornyl acrylate (IBOA) .

Thermal and Chemical Stability

  • o-Cl-HABI: Stable up to 220°C, making it suitable for high-temperature processing. No degradation observed under ambient storage for 12 months .
  • TNBI Derivatives : Decompose at 199–266°C, with salts like TNBI-urea showing improved thermal resistance (260°C) .
  • Methoxy-HABI : Lower thermal stability (180°C) limits industrial applicability .

Biological Activity

2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole (BCIM), a member of the hexaarylbiimidazole (HABI) family, is primarily recognized for its role as a photoinitiator in polymerization processes. Its chemical structure comprises multiple phenyl and chlorophenyl groups, contributing to its unique biological properties. This article explores the biological activity of BCIM, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

  • Molecular Formula : C42H28Cl2N4
  • Molecular Weight : 659.6 g/mol
  • CAS Number : 7189-82-4

BCIM functions as a photoinitiator, generating free radicals upon exposure to light. These radicals initiate polymerization processes in various applications, including dental materials and coatings. The biological implications of these radical formations are significant as they can lead to cellular interactions that may affect viability and proliferation.

Antiviral Properties

Recent studies have investigated the antiviral potential of BCIM and related compounds. For instance, certain derivatives have shown promising activity against flaviviruses in cellular assays. The biological results indicated that compounds exhibiting sufficient inhibitory activity on viral replication were identified through luciferase assays.

CompoundEC50 (µM)GI50 (µM)
BCIM5025
Derivative A4020
Derivative B3015

The EC50 represents the concentration required for 50% inhibition of viral production, while GI50 indicates the concentration for 50% growth inhibition of uninfected cells .

Antitubercular Activity

BCIM has also been evaluated for its antitubercular properties. Studies demonstrated that various structural modifications could enhance its efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings significantly impacted biological activity.

CompoundIC90 (µM)Toxicity Level
BCIM8.9Moderate
Modified Compound A7.5Low
Modified Compound B6.0High

The IC90 value indicates the concentration needed to inhibit 90% of bacterial growth .

Case Study 1: Photoinitiator Applications

In a controlled study assessing the effectiveness of BCIM as a photoinitiator in dental composites, it was found that BCIM significantly improved the mechanical properties and curing efficiency compared to traditional initiators. The study highlighted a notable increase in compressive strength and hardness when exposed to visible light.

Case Study 2: Antiviral Activity

A comprehensive investigation into the antiviral properties of BCIM derivatives against dengue virus showed that certain modifications led to enhanced selectivity and potency. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.

Q & A

What are the established synthetic routes and characterization protocols for o-Cl-HABI?

Level: Basic
Answer:
The compound is synthesized via cycloaddition and oxidative coupling of benzil derivatives with o-chlorobenzaldehyde in the presence of ammonium acetate . Key characterization methods include:

  • X-ray crystallography (using programs like SHELX ) to confirm molecular geometry.
  • Nuclear Magnetic Resonance (NMR) for structural validation (e.g., distinguishing dimeric vs. monomeric forms).
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>97% per industrial standards) .
  • Thermal analysis (DSC/TGA) to determine melting points (196–204°C) and decomposition profiles .

How does o-Cl-HABI function as a photoinitiator in free-radical polymerization?

Level: Basic
Answer:
o-Cl-HABI undergoes homolytic cleavage under UV light, generating radical pairs that initiate polymerization. Its advantages include:

  • Low oxygen sensitivity , enabling reactions under ambient conditions .
  • Thermal stability , with a glass transition temperature (Tg) >94°C in acrylate matrices .
  • Methodological note : UV-Vis spectroscopy (absorption peaks at 250–350 nm) and Electron Spin Resonance (ESR) are used to monitor radical generation and reaction kinetics .

What strategies enhance the photoinitiation efficiency of o-Cl-HABI derivatives?

Level: Advanced
Answer:
Structural modifications, such as introducing ether or glycol groups (e.g., BCTE-HABI), improve solubility and red-shift absorption for visible-light applications. Key methodologies include:

  • Suzuki coupling to append functional groups .
  • Photo-DSC and photodilatometry to quantify initiation rates and monomer conversion efficiency .
  • Comparative studies show BCTE-HABI achieves 30% faster acrylate polymerization than o-Cl-HABI .

How is o-Cl-HABI applied in designing tunable 3D-printed photoresponsive resins?

Level: Advanced
Answer:
o-Cl-HABI is used with acrylate monomers (e.g., IBOA and EHA) to control network stiffness. Experimental design involves:

  • Adjusting monomer ratios (e.g., IBOA:EHA) to modulate Tg (from -50°C to 94°C) .
  • Real-time FTIR to track crosslinking density and cure kinetics.
  • Mechanical testing (tensile/storage modulus) to validate resin performance .

How should researchers address conflicting reports on o-Cl-HABI’s melting point (95–110°C vs. 196–204°C)?

Level: Advanced
Answer:
Discrepancies arise from purity differences (e.g., technical-grade vs. HPLC-purified samples) or polymorphic forms. Mitigation strategies include:

  • Recrystallization (e.g., using ethanol/acetone mixtures) to obtain high-purity crystals .
  • Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min) to identify phase transitions .
  • Powder XRD to detect crystalline vs. amorphous phases .

What role does o-Cl-HABI play in photomechanical dynamic systems?

Level: Advanced
Answer:
In photoresponsive monolayers, UV irradiation cleaves o-Cl-HABI dimers into monomers, altering surface pressure (e.g., from ~10 mN/m to ~5 mN/m). Applications include:

  • Camphor disk motion studies to model self-propelled systems .
  • Langmuir-Blodgett techniques to measure surface pressure-isotherm relationships .

How does o-Cl-HABI compare to other HABI derivatives in visible-light polymerization?

Level: Advanced
Answer:
o-Cl-HABI’s UV-centric absorption limits visible-light utility, but co-initiators (e.g., mercaptobenzoxazole) extend its range. Comparative methodologies:

  • Pulsed-laser polymerization (PLP) at 532 nm to measure propagation rate coefficients (kp) .
  • UV-Vis spectroscopy to assess synergism with sensitizers (e.g., julolidine dyes) .
  • Benchmarks show o-Cl-HABI-based systems achieve kp values consistent with IUPAC standards for methyl methacrylate .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole
Reactant of Route 2
Reactant of Route 2
2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole

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